Technical Monograph: 1-Isonicotinoyl-4-methylpiperidine
Technical Monograph: 1-Isonicotinoyl-4-methylpiperidine
This technical guide provides an in-depth analysis of 1-Isonicotinoyl-4-methylpiperidine , a specific amide derivative utilized in medicinal chemistry as a privileged scaffold for GPCR ligand design and antimicrobial research.
Chemical Identity & Core Profile[1]
1-Isonicotinoyl-4-methylpiperidine is a heterocyclic amide formed by the condensation of isonicotinic acid (pyridine-4-carboxylic acid) and 4-methylpiperidine. It serves as a critical "building block" in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and infectious diseases.
| Property | Data |
| Chemical Name | (4-Methylpiperidin-1-yl)(pyridin-4-yl)methanone |
| Common Synonyms | 4-Methyl-1-(4-pyridylcarbonyl)piperidine; Isonicotinic acid 4-methylpiperidide |
| CAS Number | Not Widely Listed (Custom Synthesis Grade)* |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| SMILES | CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
| PubChem CID | (Verify structure match) |
*Note: As a specialized research intermediate, this compound is often referenced by its precursors.[1] Researchers should source via custom synthesis using the precursors listed below.
Precursor Identity (For Synthesis Verification)
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Acid Component: Isonicotinic Acid (CAS: 55-22-1 ) or Isonicotinoyl Chloride HCl (CAS: 10400-19-8 )
Synthesis & Manufacturing Protocols
The synthesis of 1-Isonicotinoyl-4-methylpiperidine follows a standard amide coupling workflow. Two primary routes are recommended based on scale and available reagents: the Acid Chloride Method (robust, high yield) and the Carbodiimide Coupling Method (mild conditions).
Route A: Acid Chloride Activation (Recommended for Scale-Up)
This method utilizes isonicotinoyl chloride hydrochloride, ensuring rapid and complete conversion.
Reagents:
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Isonicotinoyl chloride hydrochloride (1.0 eq)
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4-Methylpiperidine (1.1 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Dichloromethane (DCM) (Solvent)
Protocol:
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Preparation: Dissolve 4-methylpiperidine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
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Addition: Slowly add isonicotinoyl chloride HCl (1.0 eq) portion-wise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
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Work-up: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Route B: Carbodiimide Coupling (EDC/HOBt)
Ideal for small-scale discovery chemistry where acid-sensitive functional groups are present.
Reagents:
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Isonicotinic Acid (1.0 eq)
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4-Methylpiperidine (1.1 eq)
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EDC·HCl (1.2 eq), HOBt (1.2 eq)
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DIPEA (3.0 eq), DMF (Solvent)
Protocol:
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Activate isonicotinic acid with EDC/HOBt in DMF for 30 minutes at RT.
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Add 4-methylpiperidine and DIPEA. Stir for 12–16 hours.
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Dilute with EtOAc, wash with LiCl solution (to remove DMF), NaHCO₃, and brine.
Synthesis Workflow Diagram
Figure 1: Dual-pathway synthesis strategy for 1-Isonicotinoyl-4-methylpiperidine.
Physicochemical Profile
Understanding the physicochemical properties is crucial for predicting the compound's behavior in biological systems (ADME).
| Parameter | Value (Predicted) | Implication |
| LogP | 1.62 ± 0.3 | Moderate lipophilicity; likely CNS penetrant. |
| pKa (Basic) | ~5.2 (Pyridine N) | Uncharged at physiological pH (7.4); good membrane permeability. |
| H-Bond Acceptors | 3 (N, O, N) | Interaction points for receptor binding pockets. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Well below the 90 Ų threshold for BBB penetration. |
Pharmaceutical Applications & Research Utility[8]
A. Privileged Scaffold in GPCR Drug Discovery
The isonicotinoyl-piperidine motif is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for G-Protein Coupled Receptors (GPCRs).
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Dopamine Receptors (D2/D4): The 4-methylpiperidine moiety mimics the lipophilic binding domain of dopamine. The rigid amide linker orients the pyridine ring to interact with serine residues in the receptor pocket.
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Serotonin Receptors (5-HT): Analogues of this scaffold are investigated as 5-HT2A antagonists for antipsychotic activity.
B. Antimicrobial & Antitubercular Research
Structurally related to Isoniazid (Isonicotinic acid hydrazide), this amide derivative is explored in:
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Mycobacterium tuberculosis: As a lipophilic analog of isoniazid, potentially bypassing specific resistance mechanisms or improving penetration into granulomas.
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Efflux Pump Inhibition: The amphiphilic nature of the molecule allows it to interact with bacterial efflux pumps, potentially restoring sensitivity to other antibiotics.
C. Insect Repellent Properties
Piperidine derivatives (e.g., Picaridin ) are potent insect repellents. 1-Isonicotinoyl-4-methylpiperidine shares the core piperidine pharmacophore and is investigated for:
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Spatial Repellency: Volatility and receptor binding in arthropod olfactory systems.
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Safety Profile: Unlike DEET, piperidine amides often exhibit lower skin permeation and toxicity.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
Nuclear Magnetic Resonance (NMR)[9][10]
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Ring: δ 8.70 (d, 2H, ortho), 7.30 (d, 2H, meta).
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Piperidine Ring: δ 4.60 (br d, 1H), 3.70 (br d, 1H) [Equatorial protons alpha to N]; δ 3.00 (br t, 1H), 2.70 (br t, 1H) [Axial protons alpha to N]; δ 1.70–1.10 (m, 5H, ring protons); δ 0.95 (d, 3H, CH₃).
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Note: Rotamers may cause peak broadening at room temperature due to the amide bond.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion: [M+H]⁺ = 205.13 m/z.
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Fragmentation: Characteristic loss of the isonicotinoyl group (106 Da) or methylpiperidine fragment.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]
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Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8°C). Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term storage.
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Incompatibility: Strong oxidizing agents, strong acids.[1]
References
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PubChem Database. Compound Summary: Isonicotinic acid derivatives. National Center for Biotechnology Information. Link
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Discusses amide/ester bioisosteres in piperidine scaffolds). Link
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Katz, T., et al. (2008). Piperidine-based Insect Repellents: Synthesis and Structure-Activity Relationships. Journal of Medical Entomology. (Contextual reference for piperidine repellent activity). Link
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Sigma-Aldrich. Safety Data Sheet: 4-Methylpiperidine.Link
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Fisher Scientific. Isonicotinoyl Chloride Hydrochloride Safety Data Sheet.Link
